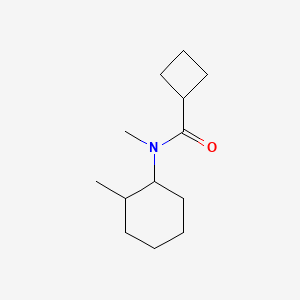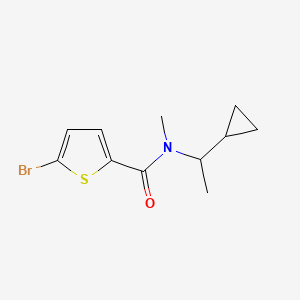
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide, also known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However,
Mécanisme D'action
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide acts as an NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and is important for learning and memory. By blocking this receptor, N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide can induce dissociative and hallucinogenic effects.
Biochemical and Physiological Effects:
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has been shown to have a wide range of biochemical and physiological effects. It can cause dissociation, hallucinations, and euphoria, as well as changes in perception, mood, and thought. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide also has analgesic effects and can reduce pain perception. It has been found to increase heart rate and blood pressure, as well as cause respiratory depression and muscle rigidity.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has several advantages for use in lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it useful for studying the role of the NMDA receptor in various physiological and pathological conditions. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide is also relatively stable and can be stored for long periods of time. However, N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has several limitations as well. It is a controlled substance and requires a license to handle and use. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide can also be toxic at high doses and can cause adverse effects in humans and animals.
Orientations Futures
There are several future directions for research on N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide. One area of interest is the potential therapeutic applications of N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide. It has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential as a treatment for depression and anxiety disorders. Another area of interest is the role of N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide in pain management. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has analgesic effects and may be useful in treating chronic pain conditions. Finally, further research is needed to determine the long-term effects of N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide use and its potential for abuse and addiction.
Conclusion:
In conclusion, N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide is a dissociative drug that has gained popularity as a recreational drug. However, it has several scientific research applications, including studying its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide acts as an NMDA receptor antagonist and has been found to have antidepressant and anxiolytic effects, as well as analgesic effects. While N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has several advantages for use in lab experiments, it also has limitations and requires careful handling and use. Further research is needed to determine the potential therapeutic applications of N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide and its long-term effects.
Méthodes De Synthèse
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide can be synthesized by reacting 3-methyl-2-butanone with 4-methylbenzaldehyde and ammonium acetate in the presence of acetic acid. This reaction produces N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide as the final product.
Applications De Recherche Scientifique
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It has been found to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning, memory, and pain perception. N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide has also been shown to have antidepressant and anxiolytic effects in animal studies.
Propriétés
IUPAC Name |
N-methyl-N-(2-methylcyclohexyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c1-10-6-3-4-9-12(10)14(2)13(15)11-7-5-8-11/h10-12H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYBJECHWLBUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N(C)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)

![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)








